molecular formula C10H14OS B13942183 1-Methyl-4-(propane-1-sulfinyl)benzene CAS No. 21865-09-8

1-Methyl-4-(propane-1-sulfinyl)benzene

Cat. No.: B13942183
CAS No.: 21865-09-8
M. Wt: 182.28 g/mol
InChI Key: PAKKXSULXNLYDV-UHFFFAOYSA-N
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Description

1-methyl-4-(propylsulfinyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methyl group at the 1-position and a propylsulfinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(propylsulfinyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene ring is first substituted with a methyl group through a Friedel-Crafts alkylation reaction. Subsequently, the propylsulfinyl group is introduced via a sulfoxidation reaction using appropriate reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods

Industrial production of 1-methyl-4-(propylsulfinyl)benzene typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(propylsulfinyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).

Major Products Formed

Scientific Research Applications

1-methyl-4-(propylsulfinyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products

Mechanism of Action

The mechanism of action of 1-methyl-4-(propylsulfinyl)benzene involves its interaction with specific molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The benzene ring’s aromatic nature allows for interactions with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-(propylsulfinyl)benzene is unique due to the specific length and properties of the propylsulfinyl group.

Properties

CAS No.

21865-09-8

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

1-methyl-4-propylsulfinylbenzene

InChI

InChI=1S/C10H14OS/c1-3-8-12(11)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3

InChI Key

PAKKXSULXNLYDV-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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